molecular formula C4H6O2 B108529 2-Methyloxetan-3-one CAS No. 87385-83-9

2-Methyloxetan-3-one

Cat. No.: B108529
CAS No.: 87385-83-9
M. Wt: 86.09 g/mol
InChI Key: NOVNNMPBRZQLHL-UHFFFAOYSA-N
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Description

2-Methyloxetan-3-one is a cyclic ether with the molecular formula C₄H₆O₂. It is a derivative of 3-Oxetanone and is known for its unique four-membered ring structure.

Synthetic Routes and Reaction Conditions:

    Intramolecular Cyclization: One common method involves the intramolecular cyclization of appropriate precursors.

    Epoxide Ring Opening/Ring Closing: Another method involves the ring-opening of epoxides followed by ring-closing reactions.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: This compound can also participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyloxetan-3-one has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2-Methyloxetan-3-one is a derivative of 3-Oxetanone . It primarily targets alkyl-substituted cyclic ethers, which are intermediates formed in abundance during the low-temperature oxidation of hydrocarbons and biofuels .

Mode of Action

The compound interacts with its targets through a chain-propagating step with OH . This interaction results in the formation of cyclic ether radicals. These radicals then undergo a competition between ring opening and reaction with O2 . The latter enables pathways mediated by hydroperoxy-substituted carbon-centered radicals (QOOH) .

Biochemical Pathways

The affected biochemical pathways involve the low-temperature oxidation of hydrocarbons and biofuels . The interaction of this compound with its targets leads to the formation of cyclic ether radicals. These radicals then compete between ring opening and reaction with O2 . The reaction with O2 enables pathways mediated by QOOH .

Result of Action

The action of this compound results in the formation of specific radicals of 2-methyloxetane . These include methyl, ethene, formaldehyde, propene, ketene, 1,3-butadiene, and acrolein . Additionally, ring-opening reactions of QOOH radicals derived from 2-methyloxetane produce ketohydroperoxide species (performic acid and 2-hydroperoxyacetaldehyde), which may impart additional chain-branching potential, and dicarbonyl species (3-oxobutanal and 2-methylpropanedial), which often serve as proxies for modeling reaction rates of ketohydroperoxides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions under which the compound is used can affect its reactivity . .

Biochemical Analysis

Biochemical Properties

2-Methyloxetan-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate for certain oxidizing enzymes, which facilitate the formation of reactive intermediates. These intermediates can further react with nucleophiles, leading to the formation of various biochemical products. The interaction of this compound with enzymes such as cytochrome P450 oxidases is particularly noteworthy, as these enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated derivatives .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound has also been observed to modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat. Long-term exposure to this compound has been associated with sustained oxidative stress and potential cytotoxicity in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound can induce toxic effects, including oxidative damage and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is essential to carefully monitor and adjust the dosage to avoid potential toxicity in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, resulting in the formation of more water-soluble compounds that can be excreted from the body. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which play a crucial role in the oxidation-reduction reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can be influenced by factors such as its lipophilicity and the presence of binding sites on transport proteins. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be found in the cytoplasm and nucleus, where it can interact with various biomolecules and affect cellular processes .

Properties

IUPAC Name

2-methyloxetan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3-4(5)2-6-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNNMPBRZQLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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